molecular formula C6H3Br2NaO2S B13171135 Sodium 2,4-dibromobenzene-1-sulfinate

Sodium 2,4-dibromobenzene-1-sulfinate

Cat. No.: B13171135
M. Wt: 321.95 g/mol
InChI Key: MCVKMDJIDBTWNC-UHFFFAOYSA-M
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Description

Sodium 2,4-dibromobenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dibromobenzene-1-sulfinate typically involves the sulfonylation of 2,4-dibromobenzene. One common method is the reaction of 2,4-dibromobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dibromobenzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,4-dibromobenzene-1-sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2,4-dibromobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. Additionally, the compound can undergo oxidation or reduction reactions, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Sodium 2,4-dibromobenzene-1-sulfinate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C6H3Br2NaO2S

Molecular Weight

321.95 g/mol

IUPAC Name

sodium;2,4-dibromobenzenesulfinate

InChI

InChI=1S/C6H4Br2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

MCVKMDJIDBTWNC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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